Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
EINECS 288-070-0, also known as 2,4,6-trimethylphenol, is a chemical compound that belongs to the class of phenols. It is characterized by the presence of three methyl groups attached to a benzene ring, specifically at the 2, 4, and 6 positions. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using continuous flow reactors. The process involves the catalytic alkylation of phenol with methanol, followed by purification steps to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
2,4,6-trimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of resins, plastics, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2,4-dimethylphenol: Similar structure but with only two methyl groups.
2,6-dimethylphenol: Similar structure with methyl groups at the 2 and 6 positions.
Uniqueness
2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature enhances its stability and makes it more resistant to oxidation compared to its analogs with fewer methyl groups.
Properties
CAS No. |
85650-61-9 |
---|---|
Molecular Formula |
C34H22ClN8Na3O10S4 |
Molecular Weight |
935.3 g/mol |
IUPAC Name |
trisodium;5-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25ClN8O10S4.3Na/c1-16-3-8-21(9-4-16)42-43-27-25(56(48,49)50)14-19-13-22(55(45,46)47)15-24(26(19)28(27)44)38-34-40-32(35)39-33(41-34)36-20-10-6-18(7-11-20)31-37-23-12-5-17(2)30(29(23)54-31)57(51,52)53;;;/h3-15,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,36,38,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
SHZOIXHRIIIBKW-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C6=NC7=C(S6)C(=C(C=C7)C)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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